2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide
Description
2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring linked via an acetamide bridge to a 4-cyanophenoxy group. This structure combines electron-withdrawing (cyano) and aromatic (phenoxy) moieties, which may enhance biological activity by influencing solubility, stability, and target binding.
Properties
Molecular Formula |
C12H9N3O2S |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-(4-cyanophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N3O2S/c13-7-9-1-3-10(4-2-9)17-8-11(16)15-12-14-5-6-18-12/h1-6H,8H2,(H,14,15,16) |
InChI Key |
OPNMSLYYAKMXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Biological Activity
2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, and a cyanophenoxy group that may enhance its pharmacological properties. The structural formula can be represented as follows:
The biological activity of 2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammatory responses.
- Induction of Apoptosis : Studies indicate that it promotes programmed cell death in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : It has shown potential in reducing immune cell infiltration in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide across various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Melanoma | A375 | 5.2 | Induction of apoptosis and autophagy |
| Pancreatic Cancer | PANC-1 | 3.8 | Inhibition of cell proliferation |
| Chronic Myeloid Leukemia | K562 | 4.5 | Apoptosis induction |
The lead compound demonstrated significant potency against both sensitive and resistant cancer cell lines, suggesting its potential as a therapeutic agent for treating various malignancies .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects.
| Inflammatory Condition | Model | Result |
|---|---|---|
| Autoimmune Hepatitis | Mouse Model | Reduced liver inflammation |
| Psoriasis | Human Keratinocytes | Decreased cytokine release |
The administration of this compound resulted in a notable reduction in immune cell infiltration and pro-inflammatory cytokines, indicating its therapeutic potential in autoimmune diseases .
Case Studies
- Case Study on Melanoma Treatment : In a preclinical study using A375 xenograft models, treatment with 2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide resulted in a significant reduction in tumor volume compared to control groups, demonstrating its effectiveness as an anticancer agent.
- Evaluation in Chronic Inflammatory Conditions : A clinical trial assessing the safety and efficacy of this compound in patients with autoimmune hepatitis showed promising results, with improved liver function tests and reduced symptoms observed post-treatment.
Toxicity and Safety Profile
Toxicity assessments have indicated that 2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide exhibits low cytotoxicity at therapeutic concentrations. In vitro studies reported no significant adverse effects at concentrations up to 100 µM, while in vivo studies corroborated these findings with no observable toxicity .
Comparison with Similar Compounds
Table 1: Phenoxy Substituent Comparisons
Notes:
- Nitro (4-NO₂) and chloro (4-Cl) substituents, seen in antimicrobial analogs, may enhance hydrophobic interactions with microbial targets .
Variations in the Thiazole Ring
Table 2: Thiazole Substituent Comparisons
Notes:
- Substituting the thiazole with aromatic groups (e.g., p-tolyl, coumarin) enhances enzyme inhibitory activity by enabling π-π stacking with targets .
- Benzothiazole analogs exhibit broader antimicrobial spectra due to increased lipophilicity .
Pharmacological Activity Comparisons
Table 3: Activity Profiles of Key Analogs
Notes:
- The target compound’s 4-cyanophenoxy group may optimize binding to enzymatic pockets or microbial membranes, depending on substituent electronics.
Physicochemical Data
Preparation Methods
Williamson Ether Synthesis
The 4-cyanophenoxy group is introduced via Williamson ether synthesis, reacting 4-cyanophenol with chloroacetic acid derivatives. In a representative procedure:
- 4-Cyanophenol (1.0 equiv) is dissolved in anhydrous acetone under nitrogen.
- Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by potassium carbonate (2.5 equiv) to deprotonate the phenol.
- The mixture is refluxed for 12 hours, yielding 2-(4-cyanophenoxy)acetyl chloride after aqueous workup.
This intermediate is critical for subsequent amidation but requires careful handling due to its reactivity. Alternative protocols employ bromoacetic acid or Mitsunobu conditions, though the latter is less common due to cost constraints.
Acid Chloride Activation
The carboxylic acid derivative is activated using thionyl chloride or oxalyl chloride to enhance electrophilicity for amide coupling:
- 2-(4-Cyanophenoxy)acetic acid (1.0 equiv) is stirred in dichloromethane with thionyl chloride (1.5 equiv) and a catalytic amount of DMF .
- The reaction proceeds at room temperature for 3 hours, yielding 2-(4-cyanophenoxy)acetyl chloride as a pale-yellow oil.
Amide Bond Formation with Thiazol-2-amine
Direct Coupling via Acid Chloride
Thiazol-2-amine (1.0 equiv) is dissolved in dry THF and cooled to 0°C. A solution of 2-(4-cyanophenoxy)acetyl chloride (1.1 equiv) in THF is added slowly, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction is stirred for 6 hours at room temperature, yielding the crude acetamide after extraction.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Etherification | 4-Cyanophenol, Chloroacetyl chloride, K₂CO₃, acetone, reflux | 78 | 95 |
| Acid Chloride Formation | Thionyl chloride, DMF, DCM, rt | 92 | 98 |
| Amidation | Thiazol-2-amine, TEA, THF, 0°C→rt | 65 | 97 |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDC/HOBt coupling offers a milder alternative:
- 2-(4-Cyanophenoxy)acetic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF.
- After 30 minutes, thiazol-2-amine (1.0 equiv) is added, and the mixture is stirred for 24 hours at room temperature.
- The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).
This method achieves comparable yields (60–70%) but requires longer reaction times and specialized reagents.
Alternative Routes and Modifications
Solid-Phase Synthesis
Recent advances leverage resin-bound intermediates to streamline purification. For instance:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- 2-(4-Cyanophenoxy)acetyl chloride and thiazol-2-amine are irradiated at 100°C for 15 minutes in DMF, achieving 70% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 4.82 (s, 2H, OCH₂CO), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₁₂H₁₀N₃O₂S [M+H]⁺: 260.0491, found: 260.0489.
Table 2: Physicochemical Properties
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃O₂S | Calculated |
| Molecular Weight | 259.28 g/mol | |
| Melting Point | 168–170°C | |
| LogP | 1.89 | Predicted |
Challenges and Optimization Strategies
Purification Difficulties
The compound’s polar nature complicates crystallization. Reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for final purification, achieving >99% purity.
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effective reagents like thionyl chloride over EDC/HOBt . Continuous flow systems enhance reproducibility, reducing reaction times by 50% compared to batch processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Cyanophenoxy)-N-(thiazol-2-yl)acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-amino-thiazole derivatives are often reacted with activated acetamide precursors (e.g., chloroacetamide) in the presence of catalysts like triethylamine. Key intermediates are purified using column chromatography and characterized via -NMR, -NMR, and IR spectroscopy to confirm functional groups .
- Quality Control : High-performance liquid chromatography (HPLC) is used to ensure ≥95% purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Techniques :
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- NMR : Assigns proton environments (e.g., thiazole protons at δ 7.2–7.8 ppm, cyanophenoxy protons at δ 6.8–7.4 ppm) .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Variables :
- Temperature : Controlled reflux (70–90°C) minimizes side reactions .
- Catalysts : Triethylamine or AlCl enhances nucleophilic substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?
- SAR Insights :
- Electron-withdrawing groups (e.g., –CN on phenoxy) enhance antimicrobial activity by increasing electrophilicity .
- Bulkier substituents on the thiazole ring may reduce membrane permeability, lowering anticancer efficacy .
- Data Source : Comparative studies using analogs with –F, –Cl, or –OCH substituents .
Q. How to resolve contradictions in biological activity data across different studies?
- Approach :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols .
- Control variables : pH, serum concentration, and incubation time significantly affect results .
- Meta-analysis : Cross-reference datasets from peer-reviewed studies to identify trends .
Q. What computational methods validate interactions between this compound and biological targets?
- Tools :
- Molecular docking (AutoDock/Vina) : Predicts binding affinities to enzymes (e.g., EGFR kinase) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC values .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
